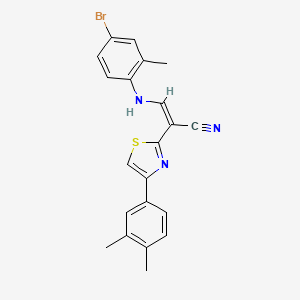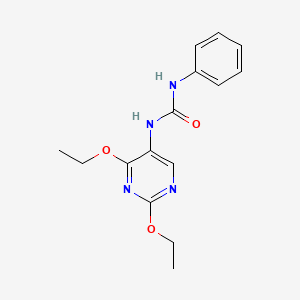
1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea” is a derivative of pyrimidine, a basic aromatic heterocyclic organic compound similar to pyridine and benzene . It’s worth noting that the exact compound “1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea” is not directly mentioned in the sources, but related compounds provide some context .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea” can be inferred from its name. It likely contains a pyrimidine ring with two ethoxy groups attached at the 2nd and 4th positions, and a phenylurea group attached at the 1st position .Aplicaciones Científicas De Investigación
Chlorogenic Acid: A Model for Application and Research
Chemical Composition and Biological Activities Chlorogenic acid is a prevalent phenolic compound found in various foods and has been extensively studied for its diverse biological activities. It exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and acts as a CNS stimulator. Its modulation of lipid metabolism and glucose in metabolic disorders highlights its potential for therapeutic applications in diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Pharmacology and Therapeutic Applications
Anti-Cancer Properties Several compounds, similar in complexity and function to 1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea, have demonstrated significant anti-cancer properties. For example, baicalein has shown promise in the treatment of hepatocellular carcinoma (HCC) through its effects on cell proliferation, metastasis, apoptosis, and autophagy, suggesting its potential as a novel anticancer drug (Bie et al., 2017).
Environmental and Agricultural Research
Herbicide Degradation and Environmental Impact The study of phenylurea herbicides and their environmental fate reveals the significant role of biodegradation in mitigating pesticide impact. Understanding these processes is crucial for developing more environmentally friendly agricultural practices and reducing pollution (Hussain et al., 2015).
Synthetic Pathways and Chemical Synthesis
Synthesis of Complex Molecules Research into the synthesis of pyranopyrimidine scaffolds, which share structural complexity with 1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea, highlights the use of hybrid catalysts. These findings are pertinent for the development of lead molecules in medicinal and pharmaceutical industries, showcasing the importance of innovative synthetic pathways (Parmar et al., 2023).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,4-diethoxypyrimidin-5-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-3-21-13-12(10-16-15(19-13)22-4-2)18-14(20)17-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISWEVITFXPTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-phenyl-3-(o-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427074.png)
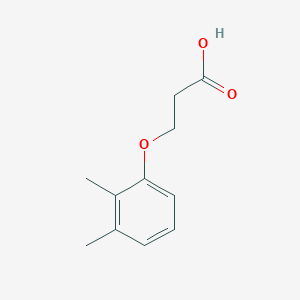
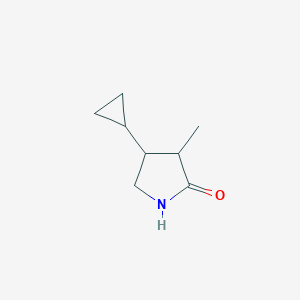

![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2427081.png)
![N-({bicyclo[4.2.0]octa-1(6),2,4-trien-7-yl}methyl)-5,6-dichloropyridine-3-sulfonamide](/img/structure/B2427082.png)
![(E)-2-[4-(3-chlorophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2427083.png)
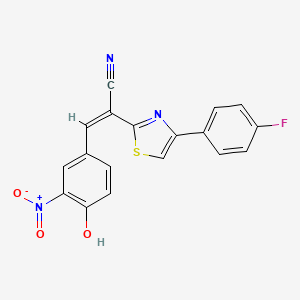
![5-bromo-2-[3-bromo-5-(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole](/img/structure/B2427085.png)
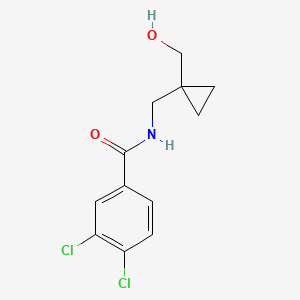
![3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2427088.png)
![6-Cyclopropyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2427089.png)
![4-fluoro-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2427093.png)
